molecular formula C28H28ClO3P B034956 Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride CAS No. 108683-61-0

Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride

Cat. No.: B034956
CAS No.: 108683-61-0
M. Wt: 478.9 g/mol
InChI Key: UKSISPKRRVBOOL-UHFFFAOYSA-M
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Description

Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride is an organophosphorus compound that features a phosphonium cation with three phenyl groups and a 3,4,5-trimethoxyphenylmethyl group, paired with a chloride anion. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride typically involves the reaction of triphenylphosphine with a suitable halide, such as 3,4,5-trimethoxybenzyl chloride. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the halide, resulting in the formation of the phosphonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of solvents like dichloromethane or toluene and may require purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride undergoes various chemical reactions, including:

    Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to triphenylphosphine under certain conditions.

    Substitution: The chloride anion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide, cyanide, or alkoxides can replace the chloride anion.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various phosphonium salts depending on the nucleophile used.

Mechanism of Action

The mechanism of action of phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride involves its ability to form stable phosphonium salts, which can participate in various chemical transformations. The phosphonium cation can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, the compound’s lipophilic nature allows it to target mitochondrial membranes, where it can exert antioxidant effects by scavenging reactive oxygen species .

Comparison with Similar Compounds

Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts specific biological activities. Similar compounds include:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O3P.ClH/c1-29-26-19-22(20-27(30-2)28(26)31-3)21-32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25;/h4-20H,21H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSISPKRRVBOOL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441622
Record name Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108683-61-0
Record name Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPHENYL-(3,4,5-TRIMETHOXY-BENZYL)-PHOSPHONIUM, CHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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